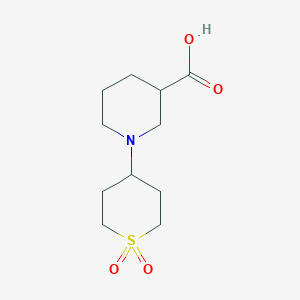
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid, a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiopyran moiety and exhibits various pharmacological properties that may be beneficial in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₄S
- CAS Number : 1158575-71-3
- SMILES Notation : NC1CCS(=O)(=O)CC1C(=O)N
This compound features a piperidine ring fused with a dioxidothiopyran structure, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that derivatives of thiopyran compounds possess significant antioxidant properties. For instance, compounds similar to 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction, where lower IC50 values indicate higher activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 20 | DPPH Scavenging |
| Compound B | 47 | Lipid Peroxidation Inhibition |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research on related piperidine derivatives has shown promise against neurodegenerative diseases by acting as GABA reuptake inhibitors and reducing oxidative stress in neuronal cells. For example, ethyl nipecotate, a related compound, has been evaluated for its protective effects against neuronal damage.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may exhibit anti-inflammatory activity. In vitro assays have shown that it can reduce pro-inflammatory cytokine production and inhibit key enzymes involved in inflammation pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiopyran derivatives:
-
Neurodegeneration Study :
A study published in Molecules evaluated the neuroprotective effects of various piperidine derivatives, including those with thiopyran structures. The findings indicated that certain compounds could significantly reduce neuronal cell death induced by oxidative stress (MDPI, 2022) . -
Antioxidant Evaluation :
In another study focusing on the antioxidant properties of related compounds, it was found that specific substitutions on the thiopyran ring enhanced DPPH scavenging activity. The most active compounds showed IC50 values comparable to established antioxidants like Trolox (MDPI, 2022) . -
Inflammatory Response :
Research investigating the anti-inflammatory effects of piperidine derivatives indicated that these compounds could inhibit nitric oxide production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases (PubMed) .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJUYNHSPQBSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















